molecular formula C28H28N2O3 B14379111 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid CAS No. 89839-00-9

7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid

Cat. No.: B14379111
CAS No.: 89839-00-9
M. Wt: 440.5 g/mol
InChI Key: VUUAPLHTNQCAJS-UHFFFAOYSA-N
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Description

7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is a synthetic compound that features an imidazole ring substituted with three phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a versatile heterocyclic structure known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid typically involves the formation of the imidazole ring followed by the attachment of the heptanoic acid chain. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific conditions for synthesizing this compound may involve the use of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable methods that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is unique due to the presence of the heptanoic acid chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

89839-00-9

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

7-(1,4,5-triphenylimidazol-2-yl)oxyheptanoic acid

InChI

InChI=1S/C28H28N2O3/c31-25(32)20-12-1-2-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2,(H,31,32)

InChI Key

VUUAPLHTNQCAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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